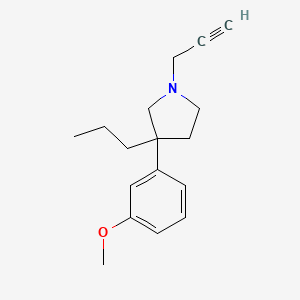

3-(m-Methoxyphenyl)-3-propyl-1-(2-propynyl)pyrrolidine

Description

Properties

CAS No. |

69551-97-9 |

|---|---|

Molecular Formula |

C17H23NO |

Molecular Weight |

257.37 g/mol |

IUPAC Name |

3-(3-methoxyphenyl)-3-propyl-1-prop-2-ynylpyrrolidine |

InChI |

InChI=1S/C17H23NO/c1-4-9-17(10-12-18(14-17)11-5-2)15-7-6-8-16(13-15)19-3/h2,6-8,13H,4,9-12,14H2,1,3H3 |

InChI Key |

YDRJTYWSYJJAPR-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1(CCN(C1)CC#C)C2=CC(=CC=C2)OC |

Origin of Product |

United States |

Preparation Methods

Tandem Amination and Cyclization of Amino-Alkynes

A key method involves starting from a primary or secondary amine tethered to an alkyne, which undergoes copper-catalyzed tandem amination and cyclization to form the pyrrolidine ring. This method allows the direct formation of substituted pyrrolidines with high efficiency.

- Procedure : A primary amine tethered to an alkyne is reacted with copper(I) bromide catalyst in a solvent such as dioxane under microwave irradiation at elevated temperatures (~100 °C) for short reaction times (~30 minutes). Trimethylsilyl cyanide or other nucleophiles may be added to facilitate functionalization during cyclization.

- Outcome : This yields α-substituted pyrrolidines with the desired substituents on the ring, including the m-methoxyphenyl and propyl groups at the 3-position, and allows for further N-alkylation steps to introduce the 2-propynyl group at nitrogen.

N-Alkylation with 2-Propynyl Halides

Following pyrrolidine ring formation, the nitrogen atom can be alkylated with 2-propynyl halides (e.g., 2-propynyl bromide) under basic conditions to install the 2-propynyl substituent.

- Typical conditions : The pyrrolidine intermediate is treated with 2-propynyl bromide in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like DMF or acetonitrile.

- Result : This step selectively alkylates the nitrogen, yielding the target compound this compound.

Alternative Approaches: Amide Coupling and Cyclization

Another approach involves amide bond formation between 3-(m-methoxyphenyl)propionic acid derivatives and pyrrolidine, followed by functional group transformations to introduce the propyl and 2-propynyl groups.

- Amide coupling : Using coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and bases like N,N-diisopropylethylamine in DMF at moderate temperatures (~40 °C) to form the amide intermediate.

- Purification : The product is purified by silica gel column chromatography using ethyl acetate–petroleum ether gradients.

- Subsequent steps : Reduction or alkylation steps introduce the propyl and 2-propynyl substituents.

Data Table: Summary of Preparation Conditions

Research Findings and Notes

- The copper-catalyzed tandem amination/cyclization method is highly efficient, allowing the synthesis of α-substituted pyrrolidines without protection/deprotection steps, which simplifies the synthetic route and improves overall yield.

- The use of HATU-mediated amide coupling provides a high-yielding and mild method to prepare key intermediates with good regioselectivity and purity.

- Alkylation at the nitrogen with 2-propynyl halides is a well-established method to introduce propargyl groups, which are valuable for further functionalization or as handles for click chemistry.

- Purification by silica gel chromatography using ethyl acetate–petroleum ether gradients is effective for isolating the target compound in high purity.

- Crystallographic studies of related methoxyphenyl-pyrrolidine derivatives confirm the structural integrity and substitution pattern, supporting the synthetic approach.

Chemical Reactions Analysis

Types of Reactions

3-(3-METHOXYPHENYL)-1-(PROP-2-YN-1-YL)-3-PROPYLPYRROLIDINE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrrolidines with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Inhibition of Deubiquitylating Enzymes (DUBs)

Research indicates that compounds related to 3-(m-Methoxyphenyl)-3-propyl-1-(2-propynyl)pyrrolidine can serve as inhibitors of deubiquitylating enzymes, which are implicated in various diseases, including cancer and neurodegenerative disorders. These inhibitors can modulate protein degradation pathways, potentially leading to novel therapeutic strategies for treating such conditions .

2. Neuroprotective Effects

Studies have shown that derivatives of this compound exhibit neuroprotective properties. They may mitigate oxidative stress and inflammation in neuronal cells, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's disease. The ability to reduce nitric oxide production in lipopolysaccharide-stimulated macrophages suggests a mechanism through which these compounds can exert anti-inflammatory effects.

Neuropharmacology

1. Behavioral Studies

Behavioral pharmacology studies have indicated that this compound may influence neurotransmitter systems related to mood and cognition. Its interaction with specific receptors could lead to potential applications in treating mood disorders or cognitive impairments .

2. Case Studies

A notable case study involved the administration of this compound in animal models exhibiting symptoms of anxiety and depression. Results showed significant improvements in behavior and reduced markers of stress, indicating its potential as an anxiolytic agent.

Cosmetic Applications

1. Skin Care Formulations

The compound's properties make it suitable for incorporation into cosmetic formulations aimed at enhancing skin health. Its antioxidant capabilities can help protect skin cells from oxidative damage, making it a valuable ingredient in anti-aging products .

2. Stability and Efficacy Testing

Extensive testing has been conducted to assess the stability and efficacy of formulations containing this compound. These studies focus on the compound's ability to maintain its properties over time while providing beneficial effects on skin hydration and elasticity.

Data Tables

Mechanism of Action

The mechanism of action of 3-(3-METHOXYPHENYL)-1-(PROP-2-YN-1-YL)-3-PROPYLPYRROLIDINE would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Key Differences

Critical Analysis

Substituent Effects :

- The propargyl group in the target compound distinguishes it from analogs like 9j , enabling click chemistry modifications (e.g., bioconjugation) .

- Meta-methoxyphenyl vs. para-/ortho-isomers : Meta substitution optimizes electronic effects for receptor binding, whereas ortho-substituted analogs (9l ) face steric challenges in ring puckering .

Pyridyl analogs (e.g., 3-(3-pyridyl)pyrrolidine) exhibit higher basicity (pKa ~5–6) due to the aromatic nitrogen, unlike the methoxyphenyl group’s electron-donating effects .

Conformational Dynamics :

- The propargyl group’s linear geometry may stabilize specific puckering modes (e.g., envelope or twist conformations) in the pyrrolidine ring, affecting binding to biological targets .

Synthetic Accessibility: Analogs like 9j are synthesized via Pd-catalyzed hydroarylation, but introducing the propargyl group requires additional steps (e.g., Sonogashira coupling) .

Biological Activity

3-(m-Methoxyphenyl)-3-propyl-1-(2-propynyl)pyrrolidine is a compound of interest due to its potential therapeutic applications. Understanding its biological activity is crucial for exploring its use in medicinal chemistry, particularly in the fields of neuropharmacology and anti-inflammatory therapies. This article reviews the available literature on the biological effects of this compound, focusing on its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Chemical Formula : C16H23NO

- Molecular Weight : 259.36 g/mol

- Structure : The compound features a pyrrolidine ring substituted with a methoxyphenyl group and a propynyl group, which may influence its interaction with biological targets.

Anti-inflammatory Activity

Recent studies have indicated that derivatives similar to this compound exhibit anti-inflammatory properties. For instance, compounds with similar structural motifs have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition is linked to the suppression of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and inducible nitric oxide synthase (iNOS) .

Key Findings:

- Inhibition of NO Production : The compound significantly reduces NO levels in RAW264.7 cells stimulated by LPS.

- Cytotoxicity : It has been demonstrated that this compound does not exhibit cytotoxic effects at effective doses.

- Transcriptional Modulation : The compound inhibits the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator of inflammation .

Biological Activity Data

| Activity | Outcome | Reference |

|---|---|---|

| Nitric Oxide Production | Inhibition in LPS-stimulated macrophages | |

| Cytotoxicity | No significant cytotoxic effects observed | |

| NF-κB Activation | Suppressed by the compound |

Case Study 2: Antiviral Properties

Another area of interest is the antiviral activity of similar compounds. Research has shown that certain pyrrolidine derivatives can inhibit viral replication, highlighting their potential as antiviral agents. The exact mechanism often involves interference with viral entry or replication processes .

Q & A

Q. What synthetic methodologies are reported for 3-(m-Methoxyphenyl)-3-propyl-1-(2-propynyl)pyrrolidine, and what critical reaction parameters require optimization?

A multi-step synthesis is typically employed, beginning with functionalization of the pyrrolidine core. Key steps include:

- Substituent introduction : Reaction of 3-(3-methoxyphenyl)propionic acid with thionyl chloride to form the acyl chloride, followed by coupling with pyrrolidine under reflux conditions in benzene .

- Propargylation : Alkylation at the pyrrolidine nitrogen using propargyl bromide under basic conditions (e.g., K₂CO₃/DMF).

- Purification : Column chromatography or recrystallization (e.g., ethanol/water mixtures) to isolate the final product. Critical parameters include temperature control during reflux, stoichiometric ratios of alkylating agents, and inert atmosphere maintenance to prevent oxidation of the propargyl group.

Q. Which spectroscopic and computational techniques are prioritized for structural validation of this compound?

- NMR Spectroscopy : H and C NMR to confirm substituent positions and stereochemistry. For example, the methoxyphenyl group’s aromatic protons appear as distinct multiplets in δ 6.5–7.2 ppm, while the propargyl proton resonates near δ 2.5–3.0 ppm.

- X-ray Crystallography : Resolve stereochemical ambiguities, as demonstrated for analogous pyrrolidine derivatives in studies analyzing dihedral angles between aromatic and heterocyclic rings .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns.

Q. What are the stability and storage protocols for this compound under laboratory conditions?

- Storage : Store at –20°C under nitrogen or argon to prevent degradation of the propargyl group.

- Handling : Use gloveboxes for air-sensitive steps. Safety protocols include PPE (gloves, goggles) and fume hoods due to potential skin/eye irritation risks .

Advanced Research Questions

Q. How can researchers address stereochemical challenges during the synthesis of this compound?

- Chiral Resolution : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Cu(I)/bisphosphine complexes) to control stereochemistry at the pyrrolidine C3 position.

- Dynamic NMR : Monitor conformational equilibria in solution to assess stereochemical stability .

- Computational Modeling : Density Functional Theory (DFT) to predict energetically favorable configurations and guide synthetic routes.

Q. What experimental strategies are recommended to resolve contradictions in reported pharmacological activity data?

- Dose-Response Studies : Perform in vitro assays (e.g., IC₅₀ measurements) across multiple cell lines to validate target specificity.

- Metabolite Profiling : LC-MS/MS to identify degradation products or active metabolites that may confound activity results.

- Comparative Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to compare binding affinities with structurally related compounds .

Q. How can researchers optimize the propargylation step to improve yield and selectivity?

- Catalyst Screening : Test palladium (e.g., Pd(PPh₃)₄) vs. copper (e.g., CuI) catalysts for Sonogashira-type couplings.

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) with ethereal solvents (THF) to balance reactivity and side reactions.

- In Situ Monitoring : Use TLC or HPLC to track reaction progress and identify intermediates .

Methodological Tables

Q. Table 1. Key Synthetic Steps and Conditions

Q. Table 2. Analytical Techniques for Structural Validation

| Technique | Application | Critical Parameters |

|---|---|---|

| X-ray Crystallography | Stereochemical resolution | Crystal quality, resolution < 1.0 Å |

| H NMR | Substituent position analysis | Deuterated solvents (CDCl₃, DMSO-d₆) |

| HRMS | Molecular formula confirmation | Positive/negative ion mode |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.